molecular formula C8H4BrClO3 B13676288 4-Bromo-2-chloro-6-formylbenzoic acid

4-Bromo-2-chloro-6-formylbenzoic acid

Cat. No.: B13676288
M. Wt: 263.47 g/mol
InChI Key: YLIFHKOQZLAVFO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and formyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-formylbenzoic acid. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-chloro-6-formylbenzoic acid is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research. The presence of bromine, chlorine, and formyl groups influences its reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-6-formylbenzoic acid’s combination of bromine, chlorine, and formyl groups makes it a versatile compound with unique reactivity patterns, enabling its use in diverse chemical and biological applications .

Properties

Molecular Formula

C8H4BrClO3

Molecular Weight

263.47 g/mol

IUPAC Name

4-bromo-2-chloro-6-formylbenzoic acid

InChI

InChI=1S/C8H4BrClO3/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-3H,(H,12,13)

InChI Key

YLIFHKOQZLAVFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)C(=O)O)Cl)Br

Origin of Product

United States

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